2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(thiophen-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-2-8(10)9(12)11-6-7-4-3-5-13-7;/h3-5,8H,2,6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZWJALGBJRLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CS1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride typically involves the reaction of thiophen-2-ylmethylamine with butanamide under specific conditions. The reaction can be carried out using conventional methods or advanced techniques such as microwave-assisted synthesis, which offers better yield and eco-friendliness.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and consistency. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions, such as temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that similar thiophene-containing compounds exhibit promising activities as:
- Antitumor agents : Compounds with thiophene moieties have been explored for their ability to inhibit tumor growth and proliferation. The structural attributes of 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride suggest it may interact with specific biological pathways relevant to cancer treatment.
- Antifungal agents : The compound's unique structure may also confer antifungal properties, making it a candidate for the development of new antifungal therapies.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves nucleophilic substitution reactions where the amino group attacks an electrophilic center in thiophene derivatives. This process can be optimized by controlling reaction conditions such as temperature and pH to enhance yield and purity.
Synthesis Steps:
- Formation of the Thiophene Derivative : Reacting thiophene with appropriate amines.
- Nucleophilic Attack : The amino group of the butanamide backbone attacks the electrophilic carbon in the thiophene derivative.
- Protonation : The resulting compound is protonated to form the hydrochloride salt, enhancing its solubility.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Inhibition of Biochemical Pathways : Similar compounds have been shown to act as inhibitors in various biochemical pathways, suggesting that this compound may exhibit analogous properties.
- Potential as a Drug Candidate : Its structure allows for interactions with specific targets within cells, potentially leading to therapeutic effects against diseases such as cancer or fungal infections.
Mechanism of Action
The mechanism by which 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Key Observations :
- The thiophene fentanyl hydrochloride (C₂₄H₂₆N₂OS·HCl) shares the thiophen-2-yl group but has a significantly larger structure due to its phenethylpiperidine moiety, likely influencing receptor-binding affinity .
- Midodrine hydrochloride (C₁₂H₁₈N₂O₄·HCl) demonstrates how substituents like dimethoxyphenyl and hydroxyethyl groups can enhance pharmacological activity (e.g., vasopressor effects) compared to simpler amino-amide hydrochlorides .
Physical and Spectral Properties
Key Observations :
Key Observations :
- Midodrine hydrochloride ’s established safety profile contrasts with thiophene fentanyl hydrochloride , which lacks comprehensive toxicological data despite structural similarities to potent opioids .
Biological Activity
2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features an amino group and a thiophene ring, which contribute to its reactivity and biological activity. The synthesis typically involves multi-step reactions that allow for the incorporation of various substituents on the thiophene ring, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, aminothiazole derivatives have shown potent effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. These derivatives often act through mechanisms involving the inhibition of dihydrofolate reductase (DHFR) and other metabolic pathways crucial for tumor growth .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | HepG2 | 0.06 | DHFR Inhibition |
| Thiazole Derivative B | PC12 | 0.1 | Metabolic Activation |
| Thiazole Derivative C | NCI-H522 (Lung) | 31.4% | Cytotoxicity through apoptosis |
Neuroprotective Effects
The compound may also have applications in treating neurodegenerative diseases. Its structure allows it to interact with neuroreceptors, potentially offering neuroprotective benefits. Similar compounds have been investigated for their ability to mitigate oxidative stress in neuronal cells, which is a common pathway in neurodegeneration .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can participate in hydrogen bonding with target enzymes or receptors, modulating their activity.
- Electrophilic Substitution : The thiophene ring can engage in electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards biological targets.
- Metabolic Conversion : Some studies suggest that the compound may undergo metabolic conversion within cells, leading to the formation of active metabolites that exert pharmacological effects .
Case Studies
A notable study evaluated the anticancer efficacy of a series of thiophene-containing compounds, including derivatives of this compound. The results demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting that modifications to the thiophene moiety could enhance anticancer potency .
Q & A
Q. What are the recommended synthetic routes for 2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride?
The synthesis typically involves coupling a thiophen-2-ylmethylamine derivative with a butanamide precursor. A common approach includes reacting thiophen-2-ylmethyl chloride with a protected 2-aminobutanamide intermediate under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane or toluene. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography . Advanced methods integrate computational reaction path searches to optimize conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, amide NH signals).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅N₂OS⁺). Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .
Advanced Research Questions
Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions?
- Experimental : React the compound with electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMF, DMSO) and track substitution using ¹H NMR. For example, substitution at the thiophene methyl group can be monitored via loss of characteristic NH or CH₂ signals .
- Computational : Employ density functional theory (DFT) to model transition states and reaction pathways. Tools like ICReDD’s quantum chemical calculations predict regioselectivity and activation energies .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength).
- Structural Analogs : Compare activity with derivatives (e.g., furan-2-ylmethyl analogs) to identify critical pharmacophores. For example, replacing the thiophene ring with furan may alter binding affinity, highlighting structural determinants .
- Meta-Analysis : Use PubChem BioAssay data to cross-validate IC₅₀ values and identify outlier methodologies .
Q. What computational methods aid in predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding to targets (e.g., GPCRs) over 100-ns trajectories to assess stability.
- Docking Studies : Use AutoDock Vina to predict binding poses and affinity scores. For instance, the thiophene moiety may engage in π-π stacking with aromatic residues in active sites .
- Pharmacophore Mapping : Identify electrostatic and hydrophobic features critical for activity using Schrödinger’s Phase .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles reported in literature?
- Methodological Review : Compare solvent systems (e.g., aqueous vs. DMSO-based solubility assays). For example, solubility in PBS (pH 7.4) may differ significantly from DMSO due to ionization .
- Experimental Replication : Measure solubility via nephelometry under standardized conditions (25°C, 48 hr equilibration).
- Computational Solubility Prediction : Tools like ACD/Labs’ Percepta estimate logP and solubility trends, aiding in data reconciliation .
Methodological Best Practices
Q. What purification techniques are optimal for isolating the hydrochloride salt?
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to precipitate the hydrochloride salt. Monitor pH (target ~3–4) to avoid freebase formation.
- Ion-Exchange Chromatography : Employ Dowex® 50WX2 resin to selectively bind the cationic species, followed by elution with NH₄OH .
Q. How can reaction yields be improved during scale-up synthesis?
- Process Optimization : Use Design of Experiments (DoE) to evaluate parameters (e.g., stoichiometry, temperature). For example, increasing equivalents of thiophen-2-ylmethyl chloride from 1.2 to 1.5 may improve yield by 15% .
- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
